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molecular formula C6H16N2O B8772662 2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol CAS No. 17225-70-6

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol

Cat. No. B8772662
M. Wt: 132.20 g/mol
InChI Key: AFYRRIVBYFQVJL-UHFFFAOYSA-N
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Patent
US09139609B2

Procedure details

By using 2-(methylamino)ethanol (867.5 mg) as a starting material, the title compound (740 mg) was obtained in the same manners as those of Reference Example 1, (1) and Reference Example 19, (3).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
867.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].N[CH2:7][C@@H:8]1CC[CH2:10][N:9]1CC>>[CH3:1][N:2]([CH2:7][CH2:8][NH:9][CH3:10])[CH2:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC[C@H]1N(CCC1)CC
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
867.5 mg
Type
reactant
Smiles
CNCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCO)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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